molecular formula C23H36O8 B1666096 Asebotoxin III CAS No. 28894-73-7

Asebotoxin III

Cat. No. B1666096
CAS RN: 28894-73-7
M. Wt: 440.5 g/mol
InChI Key: PTPFNNBWQYPEKV-ITNXZKQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asebotoxin III is a diterpenoid isolated from the leaves of Asebi, Pieris japonica.

Scientific Research Applications

Neurological Research

Asebotoxin III (ATX-III), a toxin derived from Pieris japonica, has been utilized in studies exploring its effects on the central nervous system. Specifically, research conducted by Harada (1983) demonstrated that ATX-III induces hemorrhage in the lungs of guinea pigs, accompanied by a hypertensive response. This study offers insights into the mechanisms by which toxins can affect neural pathways and blood pressure regulation.

Microbial Community Analysis

In a different context, research on bioelectrochemical systems for the treatment of soil and groundwater contamination, though not directly involving Asebotoxin III, sheds light on the broader field of environmental toxicology. The study by Nguyen et al. (2016) discusses microbial communities that adapt to detoxify contaminants, an area of research that could be relevant for understanding the environmental interactions of various toxins, including Asebotoxin III.

Cellular Interaction Studies

The study of myotoxin III (MT-III), a phospholipase A2 from Bothrops asper venom, by Butrón et al. (1993), provides insights into the interactions of toxins with cultured mammalian cells. While this research does not directly involve Asebotoxin III, it contributes to the broader understanding of how toxins affect cellular membranes and functions, which is crucial for comprehending the actions of various toxins, including Asebotoxin III.

Biomedical Applications of Plant Toxins

The biomedical applications of plant toxins are explored in the research by James et al. (2004). This study examines the use of plant-derived toxins, like Asebotoxin III, in developing animal models for human diseases, studying molecular mechanisms, and creating potential drug candidates for various conditions.

properties

CAS RN

28894-73-7

Product Name

Asebotoxin III

Molecular Formula

C23H36O8

Molecular Weight

440.5 g/mol

IUPAC Name

(3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-17-yl) 2-hydroxypropanoate

InChI

InChI=1S/C23H36O8/c1-10(24)18(26)31-16-11-6-7-12-21(5,28)15-14-17(30-14)19(2,3)23(15,29)13(25)8-22(12,16)9-20(11,4)27/h10-17,24-25,27-29H,6-9H2,1-5H3

InChI Key

PTPFNNBWQYPEKV-ITNXZKQQSA-N

SMILES

CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O

Canonical SMILES

CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

acebotoxin III
asebotoxin I
asebotoxin III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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